N-(4-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
N-(4-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications
Sulfonamide Hybrids in Drug Development
Sulfonamides, including compounds like N-(4-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, are crucial in pharmaceuticals, showing a wide range of biological activities such as antibacterial, anti-carbonic anhydrase, and antitumor effects. These compounds often serve as bases for developing hybrid drugs, combining sulfonamide groups with other active pharmaceutical ingredients to enhance therapeutic effects. This approach has led to the creation of drugs with improved efficacy against various diseases, including cancer, diabetes, and infectious diseases (Ghomashi et al., 2022).
Antineoplastic Potential
Pyrrolo-quinoline derivatives, such as this compound, have been explored for their potential as antineoplastic (anti-cancer) drugs. These compounds have shown promising cell growth inhibitory properties against various cancer cell lines, including CNS, melanoma, and prostate-derived cells. The mechanisms behind their cytotoxic actions are diverse and not solely dependent on topoisomerase II poisoning, suggesting a complex interaction with cellular processes that could be leveraged in cancer therapy (Ferlin et al., 2000).
Green Chemistry Synthesis
The synthesis of this compound and related compounds emphasizes the importance of green chemistry principles. Methods have been developed that utilize environmentally friendly solvents and catalyst-free conditions, thereby reducing the environmental impact of pharmaceutical manufacturing. These approaches not only align with sustainability goals but also offer efficient routes to produce a variety of quinoline sulfonamide derivatives with potential biological activities, including antimicrobial properties (Alavi et al., 2017).
Electrochemical Applications
The electrochemical properties of pyrrolo-quinoline compounds, closely related to this compound, have been explored in the development of new electrochemical sensors and electrodes. These studies highlight the potential of sulfonamide-based compounds in creating highly sensitive and specific sensors for biomedical and environmental monitoring applications, underscoring the versatility of these chemical structures beyond their pharmacological uses (Shinohara et al., 1991).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . Folic acid is a precursor to tetrahydrofolate, a coenzyme that is involved in the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. By inhibiting the production of folic acid, the compound indirectly inhibits the synthesis of these nucleotides, thereby preventing bacterial replication .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .
Result of Action
The ultimate result of the compound’s action is the inhibition of bacterial growth and replication . By disrupting the synthesis of folic acid, the compound prevents the bacteria from producing the nucleotides necessary for DNA and RNA synthesis. This halts the bacteria’s ability to replicate, thereby stopping the spread of the infection .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the compound’s stability and efficacy could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.
Biochemical Analysis
Biochemical Properties
This compound has been found to exhibit potent inhibitory activity against specific enzymes, including monoamine oxidases (MAOs) and cholinesterases (ChEs) . The interactions between N-(4-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide and these enzymes are characterized by hydrogen bonding interaction, π–π, π–alkyl, π–amid and π–sulfur interactions .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to inhibit the proliferation of multiple types of cancer cells . This compound can raise the level of MAO and acetylcholinesterase (AChE) in the presynaptic cleft, thereby improving signaling .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a dual inhibitor of MAOs and ChEs . It binds to these enzymes and inhibits their activity, leading to increased levels of MAO and AChE in the presynaptic cleft .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits potent inhibitory activity against specific enzymes .
Metabolic Pathways
It is known that sulfonamides, a group to which this compound belongs, can interact with various enzymes and cofactors .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-26-17-5-2-14(3-6-17)8-10-21-27(24,25)18-12-15-4-7-19(23)22-11-9-16(13-18)20(15)22/h2-3,5-6,12-13,21H,4,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCJBSSDDCSFQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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